Journal Name:Journal of King Saud University-Science
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Journal of King Saud University-Science ( IF 0 ) Pub Date: 2023-05-26 , DOI:
10.1016/j.forc.2023.100507
Determining the time since deposition (TSD) of bloodstained evidence can be an important process in forensic investigations. Hemoglobin is often examined as a biomolecule of interest for these purposes due to the known ex vivo oxidative changes to its structure. These time-dependent oxidative processes have previously been probed using UV–VIS spectroscopy following the resuspension of bloodstains. Our study investigated the solid-state VIS spectra of degrading bloodstains without sample pre-treatment, effectively bypassing the need for resuspension. A total of 128 bloodstains from eight biological replicates were created and stored on glass slides in four temperature conditions: −20 °C, 4 °C, 22 °C, and 45 °C (see graphical abstract, created with BioRender.com). Spectra were acquired from 380−800 nm at five time points spanning 96 h. The peak area of the methemoglobin (metHb) band displayed the largest time and temperature differences, an interesting contrast to previous literature using the Soret band for TSD. Principal Component Analysis (PCA) demonstrated that storage temperature delineated the data, with the metHb band showing the greatest contributions to PC1. Linear mixed models from the PCA data with time showed clear TSD relationships with temperature, and with minimal inter-donor variability. Overall, this work complements the UV–VIS analysis of bloodstains for TSD estimation, with the importance of noting clear differences between phases and sample preparation methods.
Journal of King Saud University-Science ( IF 0 ) Pub Date: 2023-01-03 , DOI:
10.1016/j.forc.2023.100467
A Molecular Modelling study was carried out to investigate the course of the conflicting opinions on the conversion of cannabidiol (CBD) to tetrahydrocannabinol (THC) in the human stomach. In In vitro experimental studies using a simulated gastric fluid (SGF) conversion of CBD to THC was observed, while pharmacological arguments as well as in vivo studies point to the opposite. The results of the Molecular Modelling study provide a quantitative explanation for the experimental findings wherein a simulated gastric fluid was used with and without sodium dodecyl sulfate (SDS). It turned out that a in an SGF with SDS the latter is converted to the corresponding mono-dodecyl alcohol ester of sulfuric acid. The latter is a hydrophobic acid which catalyzes the conversion of Δ9-CBD to Δ9-THC and Δ8-THC in hydrophobic droplets. The agreement between the results of a kinetic model based on B3LYP/6-31G* activation barriers and the experimental findings is quantitative in rate and product distribution. The experimental findings obtained with an SGF without SDS can be very well explained by using its logP value and catalysis by aqueous HCl. Again, the calculated pseudo first order rate constant agrees well with the experimental one and in addition the presence of hydrated cannabinoids as byproducts further supports the view that in this case the reaction is occurring in an aqueous environment. As the reaction in the SGF without SDS is at least two orders of magnitude slower than the one in an SGF with SDS is it very unlikely that in the human stomach CBD will be converted to THC.
Journal of King Saud University-Science ( IF 0 ) Pub Date: 2023-05-25 , DOI:
10.1016/j.forc.2023.100505
With the sustained prevalence and introduction of emerging drugs throughout the world there is a need for continued development and maintenance of platforms that enable rapid identification and characterization of unknown compounds. To complement existing efforts, a collaborative platform between the National Institute of Standards and Technology (NIST) and practicing forensic agencies is being deployed which enables laboratories to leverage techniques and expertise that may not exist at their facilities. Using this approach, unknown compounds are identified and characterized using a suite of analytical tools to obtain (1) a rapid preliminary identification followed by (2) a more complete characterization and confirmation of the preliminary identification. To demonstrate this platform, the characterization of three previously unreported analogs of phencyclidine (PCP) – POXP, PTHP, and P2AP – are described. A preliminary identification of the three substances was obtained using direct analysis in real time mass spectrometry (DART-MS) with confirmation by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography mass spectrometry (GC–MS) and gas chromatography flame ionization detection (GC-FID).
Journal of King Saud University-Science ( IF 0 ) Pub Date: 2023-04-27 , DOI:
10.1016/j.forc.2023.100503
Nail polish can be important evidence in crimes like murder, rape, and suicides. Due to its prevalence, it can be important corroborative evidence in crime reconstruction. This paper reports the use of non-destructive ATR-FTIR spectroscopy combined with chemometrics for the discrimination of 79 nail polish samples of 8 brands. Differences in peak patterns, their absorbance, and the presence or absence of specific components in the chemical composition were examined in the ATR-FTIR technique prior to the discrimination with the statistical PLS-DA model. An excellent classification of samples was obtained according to the brands. The performance of PLS-DA through receiver operating characteristic (ROC) curves shows near-perfect results for the classification of the nail polish brands. Because nail polish can be found on many types of substrates such as paper, jeans, plastic, cloth, etc at the crime scene, we have tested all the unknown traces on such substrates and again, all the unknown samples (100%) in six substrates viz. cotton, jeans, white paper, polyester, tissue and nylon were correctly attributed to their source brand using the already trained PLS-DA model. The proof of concept demonstrated has potential applications in forensic casework.
Journal of King Saud University-Science ( IF 0 ) Pub Date: 2023-04-13 , DOI:
10.1016/j.forc.2023.100502
Automotive lubricating greases may be recovered as stains on the ground at vehicular accident scenes or on the garments of persons of interest (i.e., suspects or victims) allegedly involved in events under investigation. Numerous studies have been performed differentiating automotive motor oil for forensic applications, however little research has been conducted to characterize and differentiate automotive greases for forensic purposes. This study aims to determine physical and chemical properties of greases to help with their characterization and differentiation in a forensic setting. Thirty-five commercially available grease samples were obtained from major US hardware stores and were initially characterized using light microscopy methods; then they were subsequently examined using attenuated total reflection (ATR)-Fourier transform infrared (FTIR) spectroscopy and scanning electron microscopy-energy dispersive spectroscopy (SEM-EDS). The initial microscopical assessment showed the presence of microscopic particles that were part of the original formulation of the grease samples. In terms of shapes, sizes, colors, optical properties, and concentration, these particles differed considerably between the grease samples. Three classes of particles were identified and consequently labelled as opaque, isotropic, and anisotropic. ATR-FTIR spectroscopy enabled obtaining a common infrared profile characteristic of all for grease samples. Close inspection of the spectra also highlighted the presence of minor infrared absorption bands that were useful to the differentiation of different grease samples. Because of the high interference of the lubricating medium of the grease samples during SEM-EDS analyses, an oil-solid separation procedure to extract the observed microscopic particles from the grease medium was developed based on the investigation of three solvents – two petroleum solvents, hexane, and pentane, and one green solvent, D-limonene – which led to the selection of D-limonene. The developed extraction method enabled the successful isolation of the detected particles for conducting SEM-EDS analyses. The opaque particles were identified as solid lubricant additives, containing various amounts of molybdenum and niobium. Grease samples that did not contain opaque particles were missing these heavy elements. These differences in composition offered increased discriminating capabilities for the differentiation of automotive greases, also considering that such particles are not present in other automotive lubricating fluids like motor oils or brake fluids.
Journal of King Saud University-Science ( IF 0 ) Pub Date: 2022-11-11 , DOI:
10.1016/j.forc.2022.100460
Fabric phase sorptive extraction (FPSE), a recently introduced microextraction technique, was herein applied for the first time to achieve a simple and rapid simultaneous extraction of seven common antidepressant drugs (ADs, venlafaxine, citalopram, paroxetine, fluoxetine, sertraline, amitriptyline, and clomipramine) in post–mortem samples, particularly whole blood and cerebrospinal liquor collected during autopsies. By eliminating the protein precipitation step and reducing solvent consumption, this technique resulted in sample preparation compliant with Green Analytical Chemistry (GAC) principles. FPSE uses a permeable and flexible substrate chemically coated with a sol–gel organic/inorganic sorbent as an extraction device. Among all tested FPSE membranes, the sol–gel Carbowax 20 M (sol–gel CW 20 M) coating on cellulose substrate showed optimal extraction efficiency for ADs. The selected drugs were analyzed and detected by the reverse phase high performance liquid chromatography (RP–HPLC) method coupled to photo diode array (PDA) detector. An isocratic elution that allows the complete separation of all analytes in only 20 min of chromatographic run time was applied using ammonium acetate buffer as aqueous mobile phase and acetonitrile (AcN) as the organic modifier. The limit of detection (LOD) ranged from 0.04 to 0.06 µg/mL, whereas limit of quantification (LOQ) was 0.1 µg/mL for all analytes except for Venlafaxine, which was 0.2 µg/mL.
Journal of King Saud University-Science ( IF 0 ) Pub Date: 2022-10-01 , DOI:
10.1016/j.forc.2022.100455
Drug profiling involves the gathering of chemical and physical information, mainly via chemical analyses, to assist intelligence and law enforcement agencies in identifying the origin of illicit drugs. With heroin being one of the most widely abused drugs, its physical analysis, such as visual observations, and chemical profiling methods such as isotope ratio mass spectrometry, based on isotope abundance of natural products such as opium, and chromatographic profiles is essential to determine geographic origins and disrupt drug trafficking routes. Chromatographic methods such as gas chromatography and liquid chromatography determine the major alkaloids, acidic and neutral manufacturing by-products, and occluded solvents in an illicit heroin sample. Drug profiling can also be used to determine the synthetic routes or precursors used in synthetic or semi-synthetic drugs such as methamphetamine or fentanyl. Liquid phase separation techniques are used in a variety of forensic disciplines, including drug profiling. These techniques are advantageous to gas separations in that they allow the analysis of solutes that are thermally degradable, polar, and non-volatile. Additionally, the mobile phase can play a major role in the separation process as opposed to mobile phases used in gas chromatography. Liquid phase separations can also be compatible with aqueous samples and derivatization is not required. These aspects, along with ultraviolet and mass spectrometric detection, make liquid phase techniques attractive for heroin profiling. This critical review will provide an overview of heroin profiling using liquid phase separation techniques, along with the various detectors coupled with these techniques. The benefits and limitations of liquid phase separation techniques will be considered, as well as future directions.
Journal of King Saud University-Science ( IF 0 ) Pub Date: 2023-01-30 , DOI:
10.1016/j.forc.2023.100476
A goal of narcotic chemical attribution is to exploit a substance of interest for chemical forensic information and evidence. This could include determining the synthetic method used to make it and if that substance is forensically linked to any others. In most cases narcotic chemical attribution is profiling the impurities that are present, which give the substance a chemical fingerprint. One narcotic of significant concern to law enforcement and emergency responders is fentanyl due to the health risk it poses from very small amounts and its increasing prevalence in illicit drug markets. Portable handheld spectroscopic instruments have scope to become useful tools for substance identification in the field to ensure safety and to uncover possible investigative leads; however, they have limitations with interpretation of substances that have very small proportions of other components including impurities. In this study, two spectroscopic techniques, Fourier transform infrared (FTIR) and Raman spectroscopy, were applied to determine the synthetic method employed for the fentanyl precursors N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP). Principal Component Analysis (PCA) with k-nearest neighbours (k-NN) and Orthogonal Partial Least Squares - Discriminant Analysis (OPLS-DA) were used to establish classification models. The use of low-level and mid-level data fusion strategies were employed to integrate the data from the different handheld spectroscopic instruments, which allowed suitable classification of validation samples by their respective synthetic method. These results demonstrate the versatility of handheld spectroscopic instruments, with results easily being exported for data fusion analysis and the possibility for future instrument library enhancements.
Journal of King Saud University-Science ( IF 0 ) Pub Date: 2022-12-05 , DOI:
10.1016/j.forc.2022.100461
In cases involving kidnappings, homicides, sexual assaults, and improvised explosive devices, duct tapes are frequently subjected to forensic analysis as physical evidence. The analysis of such evidence can provide an evidentiary link between the suspect, the victim, object, and/or the crime scene. In the present study, 15 brands of duct tapes have been analyzed using ATR-FTIR (attenuated total reflectance Fourier transform infrared) spectroscopy. Three components of duct tape were analyzed, namely, the adhesive, backing and fabric reinforcement. Samples (1 cm2) were analyzed from the region 4000–600 cm−1. Chemometric methods-PCA (principal component analysis) and PCA-LDA (linear discriminant analysis) were used to interpret the data and classify the samples into their respective classes. Sample clustering due to similar chemical composition was visualized using PCA. PCA-LDA yielded an accuracy of 96.67 % for the adhesive, 71.67 % for the backing, 66.07 % for warp yarn and 69.64 % for fill yarn. The use of results from the analysis of the all three components enabled discrimination between all the samples. The validation results showed an accuracy of 93.37 %, 70 %, 64.28 % and 67.85 %% for adhesive, backing warp yarn and fill yarn respectively. Preliminary investigation on the effect of substrates (cardboard, plastic and skin) on the discrimination of duct tapes yielded the following PCA-LDA accuracy: 60 % for the adhesive, 73.34 % for the backing, 60 % for warp yarn and 66.67 % for fill yarn. The use of chemometrics for the discrimination has enabled to maximise the information obtained from the duct tapes in a more objective manner.
Journal of King Saud University-Science ( IF 0 ) Pub Date: 2023-04-05 , DOI:
10.1016/j.forc.2023.100498
The complex nature of gunshot residue (GSR) transfer and persistence introduces challenges and skepticism in its evidential value. Therefore, this work evaluates the behavior and movement of inorganic and organic gunshot residues to assist in the evidence interpretation. The study encompassed over 650 samples, including 247 collections from human skin after firing a gun and 405 synthetic skin and fabric substrates after depositing a characterized pGSR/OGSR standard. Transfer and persistence experiments were evaluated on different substrates (hands, ears, nostrils, forehead, hair, fabrics, and synthetic skin), at different times after firing (0 to 6 h), and common post-shooting activities (rubbing hands, handshaking, running, washing hands and fabrics). Ground truth knowledge of particle counts and analyte concentrations was used to calculate the recovery for inorganic and organic constituents from clothing and a synthetic skin membrane (StratM®). Authentic shooter skin samples were compared to synthetic skin to establish the validity of skin-substitute models. During controlled experiments, inorganic particles persisted longer than OGSR on inactive samples (9% and < 25% loss at 6 hrs, respectively), but inorganic particles were more prone to secondary transfer than OGSR (up to 35% vs. 0% transfer, respectively). High percentages of particles were lost during vigorous activities like washing hands (99% loss) or rubbing hands (55% loss). In comparison, less loss was observed during the same studies for OGSR (<21%). This study offers a deeper understanding of gunshot residue transfer and persistence mechanisms that can assist analysts and investigators in improving sample collection and interpretation of evidence.
Supplementary Information
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